molecular formula C12H17Cl2N3O B13594472 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride CAS No. 2803863-39-8

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride

Cat. No.: B13594472
CAS No.: 2803863-39-8
M. Wt: 290.19 g/mol
InChI Key: SSIWQSQGTXMFCF-UHFFFAOYSA-N
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Description

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzoxazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzoxazole derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an antagonist at dopamine and serotonin receptors, contributing to its potential antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride is unique due to its specific combination of a benzoxazole ring and a piperazine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

2803863-39-8

Molecular Formula

C12H17Cl2N3O

Molecular Weight

290.19 g/mol

IUPAC Name

2-(2-methylpiperazin-1-yl)-1,3-benzoxazole;dihydrochloride

InChI

InChI=1S/C12H15N3O.2ClH/c1-9-8-13-6-7-15(9)12-14-10-4-2-3-5-11(10)16-12;;/h2-5,9,13H,6-8H2,1H3;2*1H

InChI Key

SSIWQSQGTXMFCF-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC3=CC=CC=C3O2.Cl.Cl

Origin of Product

United States

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